molecular formula C23H17NO3 B418206 Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 329204-09-3

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B418206
CAS No.: 329204-09-3
M. Wt: 355.4g/mol
InChI Key: GXAUSDZHCHDYKC-UHFFFAOYSA-N
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Description

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 329204-09-3) is a high-purity chemical compound supplied for research use. This molecule belongs to the quinoline-4-carboxylate class and features a 4-methoxyphenyl substitution at the 2-position of the quinoline core, with a phenyl ester group at the 4-carboxylate position. Its molecular formula is C23H17NO3 and it has a molecular weight of 355.39 g/mol . Quinoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological potential . Specifically, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as a novel structural class of Histone Deacetylase (HDAC) inhibitors, which are a prominent target in anticancer drug discovery . These compounds are designed with a pharmacophore that includes a cap group (the quinoline moiety), a linker, and a zinc-binding group. The 2-substituted phenylquinoline-4-carboxylic acid acts as the cap structure, which is critical for interacting with hydrophobic regions at the entrance of the HDAC active site . Research indicates that such inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells, demonstrating their value as tools for investigating epigenetic mechanisms and developing new oncology therapeutics . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate laboratory safety precautions.

Properties

IUPAC Name

phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUSDZHCHDYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329204-09-3
Record name PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
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Preparation Methods

The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its quinoline core can intercalate with DNA, disrupting the replication process in cancer cells . Additionally, it may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The quinoline scaffold is highly modular, with variations in substituent groups significantly altering chemical behavior and bioactivity. Key analogs include:

Compound Name Substituents (Position) Key Properties/Activities References
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate Phenyl (4), 4-methoxyphenyl (2) Limited data; understudied
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Piperazinyl benzoate (side chain) Structural complexity; NMR/HRMS data
Ethyl 2-(3-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (14a) 4-Chlorophenyl pyrimidine (3) Mp: 214–216°C; antibacterial potential
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-Methoxy, methyl ester (4) Synthesized via methylation; P-gp inhibition
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl (2), 4-methoxyphenyl (3) Mp: 223–225°C; Pd-catalyzed synthesis

Key Observations :

  • Substituent Position : The 4-methoxy group in the main compound is electron-donating, enhancing solubility compared to electron-withdrawing groups (e.g., chloro in 14a ).
  • Ester vs. Carboxylic Acid: Analogs like 2-phenyl-quinoline-4-carboxylic acid derivatives exhibit antibacterial activity (MIC: 64–128 µg/mL against Staphylococcus aureus), suggesting esterification (as in the main compound) may alter bioavailability or target binding .
  • Synthetic Complexity : Piperazinyl derivatives (e.g., C6) require multi-step synthesis, whereas simpler esters (e.g., 14a) are synthesized in 20–60 minutes with high yields (80–91%) .

Physicochemical Properties

  • Melting Points: Ethyl esters (e.g., 14a, 14b) range from 118–216°C, influenced by halogen (Cl, Br) or aromatic (naphthyl) substituents . Amino-substituted quinoline 4k melts at 223–225°C, likely due to hydrogen bonding from the amino group .
  • Spectroscopic Data :
    • IR : C=O stretches at ~1715 cm⁻¹ (ester) and NH/OH vibrations at 3200–2700 cm⁻¹ .
    • NMR : Methoxy groups resonate at δ 3.8–4.0 ppm (¹H), while aromatic protons appear between δ 7.0–8.5 ppm .

Biological Activity

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C23H17NO3C_{23}H_{17}NO_3 and a molecular weight of approximately 355.386 g/mol. The structure features a quinoline core with phenyl and methoxy substituents, enhancing its lipophilicity and potentially influencing its biological interactions.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. HDAC inhibitors are crucial in cancer therapy as they regulate gene expression and promote apoptosis in cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis across various cancer cell lines .

In Vitro Studies

Research indicates that this compound exhibits potent anticancer activity. For example, studies have shown that similar quinoline derivatives can significantly inhibit the growth of various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460), with IC50 values ranging from 0.32 to 0.89 μM .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (μM)Reference
COLO2050.32
H4600.89
Hep3BVaries

Apoptosis Induction

The compound's ability to induce apoptosis has been documented through various assays. Mechanistic studies reveal that treatment with this compound leads to G2/M phase arrest and downregulation of cyclin-dependent kinases, which are critical for cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of quinoline-4-carboxylic acids have demonstrated antibacterial activity. For instance, structural modifications in related compounds have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also hold promise in treating infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group significantly enhances the compound's potency by improving solubility and binding affinity to target enzymes like HDACs. Variations in substituents on the phenolic ring can lead to substantial differences in biological activity .

Table 2: Comparison of Quinoline Derivatives

Compound NameStructure FeaturesBiological ActivityUnique Attributes
2-Methylquinoline-4-carboxylic AcidMethyl group on quinolineAntileishmanialLess complex than target compound
2-Phenylquinoline-4-Carboxylic AcidPhenyl group at position 2HDAC inhibitionLacks methoxy substitution
2-(4-Chlorophenyl)quinoline-4-carboxylic AcidChlorine substitutionAnticancer activityDifferent halogen substituent affects activity

Q & A

Q. What are the standard synthetic routes for preparing phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate?

Methodological Answer: The synthesis typically involves esterification of the quinoline-4-carboxylic acid core with a phenyl group and functionalization at the 2-position. Key strategies include:

  • Pfitzinger Reaction : Condensation of isatin derivatives with ketones to form quinoline cores, followed by esterification .
  • Heterocyclization : Base-catalyzed cyclization of intermediates (e.g., anilides) under optimized conditions, as seen in analogous quinoline carboxylate syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 20 minutes for similar ethyl quinoline carboxylates) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in a tightly sealed container under dry, inert conditions (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4-phenyl, ester at C4-quinoline) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 4-methoxyphenyl group at the quinoline 2-position?

Methodological Answer:

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of 2-bromoquinoline with 4-methoxyphenylboronic acid .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency. Microwave irradiation (100–120°C) improves yields by 15–20% .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted boronic acid or halide byproducts .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s physicochemical properties?

Methodological Answer:

  • Methoxy Groups : Increase solubility in polar solvents (logP reduction by ~0.5) and enhance π-π stacking in crystal structures .
  • Methyl Groups : Improve thermal stability (e.g., mp increases by 10–15°C for 2-(4-methylphenyl) derivatives) but reduce solubility .
  • Comparative Data :
SubstituentLogPMelting Point (°C)Solubility (DMSO)
4-OCH₃3.2162–16512 mg/mL
4-CH₃3.8175–1788 mg/mL
Data extrapolated from analogs

Q. What analytical methods detect degradation products or impurities in this compound?

Methodological Answer:

  • HPLC-PDA/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for:
    • Ester hydrolysis : Free quinoline-4-carboxylic acid (retention time shift) .
    • Demethylation : 2-(4-hydroxyphenyl)quinoline-4-carboxylate (UV λmax ~270 nm) .
  • TGA/DSC : Identify thermal degradation thresholds (>200°C) under nitrogen .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Target the quinoline core to ATP-binding pockets (e.g., kinase inhibitors). The 4-methoxyphenyl group shows favorable hydrophobic interactions in MD simulations .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (e.g., IC₅₀ improvements for electron-withdrawing groups) .

Data Contradiction Resolution

Q. How to resolve discrepancies between NMR and X-ray crystallography data for this compound?

Methodological Answer:

  • Dynamic Effects : NMR may average conformers (e.g., ester rotation), while X-ray captures static structures. Compare NOESY (through-space correlations) with crystallographic torsion angles .
  • Polymorphism : Recrystallize in multiple solvents (MeOH, CHCl₃) to isolate dominant crystalline forms. Refine XRD data with ShelXL to validate bond lengths/angles .

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